Maltotetraose is a linear tetramer of α-D-glucose units connected by α-1,4-glycosidic bonds. [] It belongs to the maltooligosaccharide family, which are products of starch hydrolysis. Maltotetraose has gained attention for its unique characteristics and potential applications in various fields, including food science, biotechnology, and medicine. [] It is a brand-new saccharide with low sweetness and resistance to retrogradation, making it a valuable ingredient in the food industry. []
Maltotetraose falls under the category of oligosaccharides, specifically maltooligosaccharides, which are short chains of glucose units. It is classified as a non-reducing sugar due to the configuration of its terminal glucose unit, which does not have a free aldehyde or ketone group.
Maltotetraose can be synthesized through various enzymatic processes, primarily involving α-amylases and other glycoside hydrolases. These enzymes catalyze the hydrolysis of starch, yielding maltodextrins, including maltotetraose.
Methods of Synthesis:
Maltotetraose consists of four glucose units linked by α-(1→4) bonds. The structural representation can be illustrated as follows:
Maltotetraose participates in several chemical reactions, particularly in enzymatic processes:
The mechanism by which maltotetraose exerts its biological effects involves several pathways:
Maltotetraose exhibits several notable physical and chemical properties:
Maltotetraose finds diverse applications across several fields:
Maltotetraose (C₂₄H₄₂O₂₁, molecular weight 666.58 g/mol) is a linear maltooligosaccharide composed of four D-glucose units connected exclusively by α-1,4-glycosidic bonds [1] [5]. This configuration results in a right-handed helical structure with a hydration-dependent pitch. The terminal reducing end features an aldehyde group in equilibrium with cyclic hemiacetal forms, while the non-reducing end has a free anomeric carbon. The rigidity of the glycosidic linkages restricts conformational flexibility compared to higher-DP oligosaccharides, though it maintains greater rotational freedom than amylose helices [6] [9]. Enzymatically, maltotetraose is produced through the partial hydrolysis of starch by α-amylases (EC 3.2.1.1), particularly those with subsite specificity accommodating four glucose units, such as maltotetraohydrolases [9]. Cold-adapted amylases from Alteromonas haloplanktis and ikaite column bacteria efficiently generate maltotetraose at low temperatures due to their flexible active sites [9].
Oligosaccharide | DP | Glycosidic Bonds | Reducing End | Non-Reducing End |
---|---|---|---|---|
Maltotriose | 3 | α-1,4 × 2 | Aldehyde | Free anomeric carbon |
Maltotetraose | 4 | α-1,4 × 3 | Aldehyde | Free anomeric carbon |
Maltopentaose | 5 | α-1,4 × 4 | Aldehyde | Free anomeric carbon |
Maltohexaose | 6 | α-1,4 × 5 | Aldehyde | Free anomeric carbon |
Maltoheptaose | 7 | α-1,4 × 6 | Aldehyde | Free anomeric carbon |
Maltotetraose exhibits high water solubility (≥50 mg/mL at 25°C), forming clear, colorless solutions [1]. Its solubility surpasses that of higher-DP maltooligosaccharides due to reduced molecular weight and crystallinity. The compound demonstrates moderate hygroscopicity, with water activity (a_w) values of 0.3–0.4 at 70% relative humidity, lower than mono- and disaccharides but higher than maltoheptaose [5] [7]. Thermal stability analysis reveals decomposition temperatures >150°C, though caramelization occurs above 120°C in dry states. Aqueous solutions are stable across pH 3–9 but undergo acid-catalyzed hydrolysis at pH <2.5. Calcium ions (Ca²⁺) enhance thermostability through chelation with hydroxyl groups; however, activity follows a bell-shaped dependence on Ca²⁺ concentration in enzymes like Rho13 and I3C6 amylases [9]. Storage under inert gas (nitrogen/argon) at 2–8°C is recommended for long-term stability to prevent Maillard reactions and microbial degradation [1].
Property | Value/Range | Conditions |
---|---|---|
Solubility in water | ≥50 mg/mL | 25°C, clear colorless solution |
Boiling point | 597.68°C (estimated) | Rough estimate |
Density | 1.3922 g/cm³ (estimated) | Rough estimate |
Refractive index | 170° (C=1, H₂O) | 20°C |
pKa | 12.39±0.20 (predicted) | Aqueous solution |
LogP | -8.281 (estimated) | Octanol-water partition coefficient |
Storage stability | >2 years at 2-8°C under inert gas | Anhydrous crystalline solid |
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals characteristic anomeric proton signals at δ 5.2–5.4 ppm (α-configuration) and δ 4.8–5.0 ppm (reducing end β-equilibrium). ¹³C NMR shows glycosidic linkage carbons (C1) at 100–103 ppm and C4 carbons at 78–80 ppm, confirming α-1,4 connectivity [4] [8]. Quantitative ¹H NMR using 3-(trimethylsilyl)-1-propanesulfonic acid-d₆ sodium salt (DSS-d₆) as an internal standard enables absolute quantification without purified standards [4].
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with evaporative light scattering detection (ELSD) or fluorescence detection (after 2-aminobenzamide derivatization) achieves baseline separation of maltooligosaccharides. Using a HILIC BEH Amide column with acetonitrile/water gradients (0.2% triethylamine), maltotetraose elutes at 6–8 minutes, distinguishable from DP3 (5–6 min) and DP5 (9–11 min) [2] [4]. Ultra-performance liquid chromatography (UPLC) reduces analysis time to <6 minutes while maintaining resolution [2].
Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS shows [M+Na]⁺ adducts at m/z 689.6 and [M-H]⁻ ions at m/z 665.5 for maltotetraose. Electrospray ionization (ESI) coupled with liquid chromatography (LC) provides MS/MS fragmentation patterns with dominant Y-type ions (e.g., m/z 325.1 for Y₁ fragment) confirming glycosidic cleavages [8]. High-resolution MS (HRMS) with orbitrap analyzers achieves <5 ppm mass accuracy for elemental composition verification [8].
Technique | Key Parameters | Characteristic Features |
---|---|---|
¹H NMR | 500 MHz, D₂O, DSS reference | δ 5.2–5.4 ppm (anomeric H-1α), δ 4.8–5.0 ppm (H-1β) |
¹³C NMR | 125 MHz, D₂O | δ 100–103 ppm (C1), δ 78–80 ppm (C4 glycosidic) |
HPLC-ELSD | HILIC BEH Amide, ACN/H₂O gradient | Retention time: 6–8 min, resolution factor >1.5 vs DP3/DP5 |
MALDI-TOF MS | DHB matrix, positive mode | [M+Na]⁺ m/z 689.6, [M+K]⁺ m/z 705.5 |
ESI-MS/MS | Negative mode, collision energy 20–30 eV | Y₁ ion m/z 325.1 (Glc-Glc⁻), Y₃ ion m/z 505.2 |
Structural Progression: As DP increases from 3 to 7, maltooligosaccharides exhibit incremental changes in helical stability, solubility, and chain flexibility. Maltotetraose (DP4) marks the transition from open-chain conformations (DP ≤ 3) to incipient helix formation, evidenced by increased hydrodynamic radii and reduced diffusion coefficients. While maltotriose (DP3) adopts random-coil structures, maltotetraose and higher oligomers show helical tendencies in aqueous solutions, with maltoheptaose (DP7) forming stable helices resembling amylose [6] [9].
Functional Properties:
Industrial Applicability:
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